What are the chemical properties of 2,3-Dimethylpent-2-en-1-ol?
What are the chemical properties of 2,3-Dimethylpent-2-en-1-ol?
Chemical Profile, Synthetic Methodologies, and Reactivity Landscapes
Executive Summary
2,3-Dimethylpent-2-en-1-ol (CAS: 89794-41-2) is a trisubstituted primary allylic alcohol of significant utility in organic synthesis and fine chemical manufacturing. Characterized by a sterically crowded alkene core, it serves as a critical intermediate in the synthesis of complex terpenes, insect pheromones, and novel cooling agents for the flavor and fragrance industry. Its reactivity is defined by the interplay between the nucleophilic hydroxyl group and the electron-rich, yet sterically hindered, double bond, allowing for regioselective functionalizations such as Sharpless epoxidation and allylic oxidation.
Physicochemical Characterization
The following data aggregates experimental values and high-confidence predictive models for the (E)-isomer, which is the thermodynamically dominant form in standard synthesis.
| Property | Value / Description | Source/Method |
| IUPAC Name | (E)-2,3-Dimethylpent-2-en-1-ol | IUPAC Nomenclature |
| CAS Registry | 89794-41-2 | Chemical Abstracts |
| Molecular Formula | C₇H₁₄O | Stoichiometry |
| Molecular Weight | 114.19 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Observation |
| Boiling Point | ~165–170 °C (760 mmHg) (Predicted) | ACD/Labs Predictor |
| Density | 0.845 ± 0.06 g/cm³ | Predicted |
| Solubility | Soluble in EtOH, Et₂O, DCM; Low water solubility | Lipophilicity Profile |
| LogP | 2.15 | XLogP3 |
Structural Analysis & Spectroscopic Signature
Stereochemistry and Sterics
The molecule features a trisubstituted double bond between C2 and C3.
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C2 Substituents: Methyl group and Hydroxymethyl (-CH₂OH).
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C3 Substituents: Methyl group and Ethyl group. Due to the asymmetry of substituents on both carbons, E/Z isomerism is present. The (E)-isomer, where the higher priority hydroxymethyl and ethyl groups are on opposite sides (trans-like arrangement of the largest chains), is typically the major product in thermodynamic control.
NMR Spectroscopic Profile
The following chemical shifts are diagnostic for confirming the structure (solvent: CDCl₃):
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¹H NMR (400 MHz):
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δ 4.0–4.2 ppm (s/d, 2H): Allylic -CH₂OH. The shift confirms the primary alcohol.
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δ 1.6–1.8 ppm (m, 6H): Two vinylic methyl groups (C2-Me and C3-Me).
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δ 2.05 ppm (q, 2H): Allylic methylene of the ethyl group.
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δ 0.95 ppm (t, 3H): Terminal methyl of the ethyl group.
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¹³C NMR (100 MHz):
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δ ~135 ppm & ~128 ppm: Quaternary vinylic carbons (C2 and C3).
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δ ~68 ppm: Hydroxymethyl carbon (C1).
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Synthetic Methodologies
Expert Insight: Direct Grignard addition to ketones often yields tertiary alcohols. To access this primary allylic alcohol with high regiocontrol, a stepwise approach via the Horner-Wadsworth-Emmons (HWE) reaction followed by reduction is the industry standard for reliability.
Protocol: HWE Olefination & Reduction
This route builds the carbon skeleton from 2-butanone and ensures the correct placement of the double bond.
Step 1: Horner-Wadsworth-Emmons Reaction
Reagents: 2-Butanone, Triethyl 2-phosphonopropionate, Sodium Hydride (NaH), THF. Mechanism: The phosphonate carbanion attacks the ketone. The steric bulk of the phosphonate aids in E-selectivity.
Step 2: Ester Reduction
Reagents: Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H, Ether/THF (0°C). Mechanism: The ester is reduced to the primary alcohol without affecting the internal alkene.
Figure 1: Validated synthetic route via Horner-Wadsworth-Emmons olefination.
Chemical Reactivity & Mechanisms
The reactivity of 2,3-dimethylpent-2-en-1-ol is dominated by its allylic alcohol motif . The electron-rich trisubstituted alkene makes it an excellent nucleophile for electrophilic oxidants, while the hydroxyl group allows for derivatization.
A. Sharpless Asymmetric Epoxidation
Context: Used in chiral drug synthesis.[1] Because the alkene is trisubstituted, it reacts rapidly with Ti(OiPr)₄/DET/TBHP. The allylic hydroxyl group coordinates to the Titanium center, directing the delivery of oxygen to a specific face of the alkene, creating chiral epoxy alcohols with high enantiomeric excess (ee).
B. Allylic Oxidation (MnO₂)
Context: Fragrance synthesis (Aldehydes often have stronger odors). Treatment with activated Manganese Dioxide (MnO₂) selectively oxidizes the primary alcohol to the conjugated aldehyde, 2,3-dimethylpent-2-enal , without over-oxidation to the acid or affecting the double bond.
C. Simmons-Smith Cyclopropanation
Context: Synthesis of cyclopropyl-modified terpenoids. Reaction with Zn-Cu couple and CH₂I₂ leads to directed cyclopropanation. The hydroxyl group coordinates the Zinc species, ensuring syn-stereochemistry relative to the alcohol.
Figure 2: Divergent reactivity profile demonstrating key functional group transformations.
Applications in Research & Industry
Fragrance & Flavor Chemistry
Unsaturated alcohols and their esters are prized for their olfactory profiles.
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Odor Profile: Typically exhibits fresh, woody, and slightly spicy notes.
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Cooling Agents: Derivatives of this alcohol (specifically ethers) have been investigated in patents (e.g., US8377458B2) as cooling sensation agents, similar to menthol but with modified volatility profiles.
Pheromone Synthesis
The 2,3-dimethyl alkene motif is a recurring structural element in insect pheromones. This alcohol serves as a "chiral building block" (after asymmetric epoxidation) for synthesizing complex pheromones used in integrated pest management (IPM).
Drug Development (Terpenoid Scaffolds)
In medicinal chemistry, this molecule acts as a prenyl-like donor. It allows for the introduction of a gem-dimethyl-like functionality (with an extra ethyl group) into polyketide backbones, modulating the lipophilicity and metabolic stability of drug candidates.
Safety & Handling Protocols
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GHS Classification:
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H226: Flammable liquid and vapor.
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.[2]
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent slow oxidation of the allylic position.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
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Benchchem. 2,3-Dimethylpent-2-en-1-ol Chemical Properties and NMR Data. Retrieved from
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PubChem. Compound Summary: (E)-2,3-dimethylpent-2-en-1-ol (CID 12815294).[3] National Library of Medicine. Retrieved from
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Google Patents. Cooling sensation agent composition (US8377458B2). Discusses methoxy derivatives of 2,3-dimethylpent-2-en-1-ol. Retrieved from
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NIST Webbook. Thermochemical Data for 2,3-Dimethylpentane (Analogous backbone data). Retrieved from
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Sigma-Aldrich. 3,3-Dimethyl-2-butanone (Precursor properties).[4] Retrieved from
